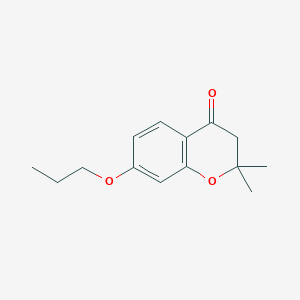

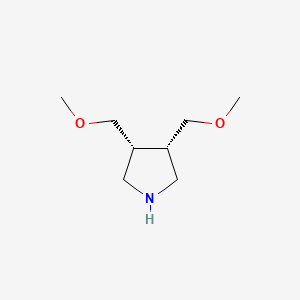

![molecular formula C15H20N2O5S B2551887 5-{[(1-羟基环己-2-烯-1-基)甲基]磺酰胺}-2-甲氧基苯甲酰胺 CAS No. 2097858-17-6](/img/structure/B2551887.png)

5-{[(1-羟基环己-2-烯-1-基)甲基]磺酰胺}-2-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 5-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}-2-methoxybenzamide, is a sulfonamide derivative. Sulfonamides are a group of compounds known for their antimicrobial properties. They function by inhibiting the bacterial enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid, a vitamin that bacteria need to grow . Although the specific compound is not directly studied in the provided papers, the related structures and activities of similar sulfonamides have been explored.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the combination of sulfonamide groups with various scaffolds. For instance, a series of novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds were designed and synthesized, characterized by IR, ^1H NMR, and ^13C NMR . These methods are likely similar to those that would be used to synthesize the compound , with the appropriate precursors and reaction conditions tailored to introduce the specific 1-hydroxycyclohex-2-en-1-yl and methoxy groups.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be complex, with the potential for tautomerism, as seen in the Schiff base 4-[(2-hydroxy-3-methoxybenzylideneamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide. This compound exists predominantly in the enol-imine form in both solid state and solution, as determined by various spectroscopic techniques and crystallography . The compound of interest may also exhibit similar structural complexity, with the potential for tautomerism influencing its physical and chemical properties.

Chemical Reactions Analysis

Sulfonamides can participate in various chemical reactions, particularly those involving their sulfonamide group. The reactivity of the sulfonamide group can be influenced by the adjacent substituents. For example, the polymeric sulfhydryl group reagent N-(methoxypolyethylene glycol) rho-hydroxymercuribenzamide shows activity by interacting with sulfhydryl groups on the spermatozoan membrane surface . This suggests that the sulfonamide group in the compound of interest may also interact with biological molecules, potentially leading to biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For example, the Schiff base mentioned earlier crystallizes in the monoclinic space group and has a specific density . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a drug candidate. The compound of interest, with its hydroxycyclohexenyl and methoxy groups, would likely have unique solubility, stability, and reactivity profiles that could be elucidated through similar analytical techniques.

科学研究应用

抗菌活性

一些研究合成并评估了与 5-{[(1-羟基环己-2-烯-1-基)甲基]磺酰胺}-2-甲氧基苯甲酰胺结构相关的化合物,以了解它们的抗菌特性。例如,Krátký 等人(2012 年)设计了含有相关支架的磺酰胺,并测试了它们对各种细菌和真菌的活性,发现对甲氧西林敏感和耐甲氧西林的金黄色葡萄球菌具有显着的疗效,其最小抑菌浓度 (MIC) 范围为 15.62-31.25 μmol/L (Krátký 等人,2012 年)。

光动力治疗的光化学特性

对与 5-{[(1-羟基环己-2-烯-1-基)甲基]磺酰胺}-2-甲氧基苯甲酰胺相似的化合物的光化学和光物理特性的研究表明它们在光动力治疗中具有潜在的应用。Pişkin 等人(2020 年)合成了具有高单线态氧量子产率的新型锌酞菁衍生物,用含有席夫碱的苯磺酰胺衍生物基团取代,由于其良好的荧光特性和高单线态氧量子产率,表明通过光动力治疗具有显著的癌症治疗潜力 (Pişkin 等人,2020 年)。

化学合成和治疗应用

人们探索了含有 5-{[(1-羟基环己-2-烯-1-基)甲基]磺酰胺}-2-甲氧基苯甲酰胺结构的化合物的合成,以用于靶向治疗应用。Valle 等人(2012 年)描述了铑催化的 N-磺酰胺 2,3-氮杂环丙烷-γ-内酯的分子内形成及其用于 α,β-二氨基酸衍生物的对映异构特异性合成,展示了用于潜在药物应用的化学合成的创新方法 (Valle 等人,2012 年)。

属性

IUPAC Name |

5-[(1-hydroxycyclohex-2-en-1-yl)methylsulfamoyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5S/c1-22-13-6-5-11(9-12(13)14(16)18)23(20,21)17-10-15(19)7-3-2-4-8-15/h3,5-7,9,17,19H,2,4,8,10H2,1H3,(H2,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVWDLWPMDGLCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC=C2)O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}-2-methoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2551805.png)

![7,9-Dimethyl-3-phenyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2551807.png)

![Tert-butyl N-[1-methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-6-yl]carbamate](/img/structure/B2551810.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B2551813.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(m-tolyl)methanone](/img/structure/B2551814.png)

![4-Fluoro-N-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]benzamide](/img/structure/B2551816.png)

![2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2551817.png)

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2551826.png)

![Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate](/img/structure/B2551827.png)